molecular formula C12H12INO B8010890 3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone

3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone

Cat. No.: B8010890
M. Wt: 313.13 g/mol
InChI Key: XKYRRYHPUIGDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[310]hexan-3-yl(2-iodophenyl)methanone is a complex organic compound featuring a bicyclic structure with an azabicyclo[310]hexane core and an iodophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is conducted under mild conditions and provides high yields and diastereoselectivities . Another approach involves the annulation of a cyclopropane ring to a pyrrole ring, often using maleimides as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium catalysts and other transition metals in cyclopropanation reactions is a common practice in industrial organic synthesis due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[3.1.0]hexane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The iodophenyl group enhances its binding affinity and specificity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane: A simpler analog without the iodophenyl group, used in similar applications but with different binding properties.

    2-Iodophenylmethanone: Lacks the bicyclic structure, used in different contexts due to its simpler structure.

Uniqueness

3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone is unique due to the combination of the azabicyclo[3.1.0]hexane core and the iodophenyl group, which provides a balance of structural rigidity and functional versatility. This makes it particularly valuable in medicinal chemistry for designing compounds with high specificity and potency .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-3-yl-(2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c13-11-4-2-1-3-10(11)12(15)14-6-8-5-9(8)7-14/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYRRYHPUIGDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)C(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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